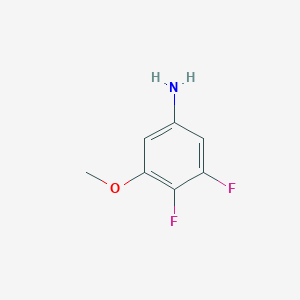

3,4-Difluoro-5-methoxyaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-difluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZNZZULSBCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195190-12-5 | |

| Record name | 3,4-difluoro-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Difluoro 5 Methoxyaniline

Established Synthetic Routes and Reaction Pathways

The synthesis of 3,4-Difluoro-5-methoxyaniline is primarily achieved through multi-step processes that hinge on the reactivity of fluorinated aromatic compounds. These routes typically involve creating a substituted nitrobenzene (B124822) precursor which is subsequently reduced to the target aniline (B41778).

Nucleophilic Aromatic Substitution Approaches

A cornerstone in the synthesis of fluorinated anilines is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective for precursors to this compound due to the activating effects of the fluorine atoms and an essential, strategically placed nitro group. The generally accepted mechanism for this reaction involves a two-step addition-elimination process. juniperpublishers.comlibretexts.org Initially, a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. juniperpublishers.comlibretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substitution product. juniperpublishers.com The presence of strongly electron-withdrawing substituents, such as a nitro group (-NO2), is crucial as it stabilizes the anionic intermediate, thereby facilitating the reaction. libretexts.org

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds like this compound. The position of the substituents on the aromatic ring directs the outcome of the nucleophilic aromatic substitution. The electron-withdrawing nitro group exerts a powerful directing effect, primarily activating the positions ortho and para to it for nucleophilic attack.

For instance, in a related synthesis, the reaction of 2,4-difluoro-1-nitrobenzene with a methoxide (B1231860) source like potassium tert-butoxide in methanol (B129727) results in the regioselective substitution of the fluorine atom at the 4-position (para to the nitro group) to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com This selectivity occurs because the negative charge of the Meisenheimer complex is more effectively delocalized and stabilized when the attack is at the para position. Applying this principle to the synthesis of a precursor for this compound, one would start with a substrate such as 1,2,4-trifluoro-5-nitrobenzene (B1295072). The methoxide ion would preferentially displace the fluorine at the 4-position, which is para to the nitro group, leading to the formation of 1,2-difluoro-4-methoxy-5-nitrobenzene, a direct precursor that can be reduced to the target aniline.

The nature and position of substituents on the aromatic ring significantly influence the rate and outcome of nucleophilic aromatic substitution reactions.

Activating Groups : Strongly electron-withdrawing groups, especially the nitro group (-NO2), are essential for activating the aromatic ring towards nucleophilic attack. libretexts.org The fluorine atoms themselves contribute to this activation through their inductive electron-withdrawing effect. jmu.edu

Leaving Groups : The identity of the leaving group is also important. Halogens are common leaving groups in SNAr reactions. Fluorine, despite being the most electronegative halogen, is an excellent leaving group in this context because the high polarization of the C-F bond makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Competitive Substitution : In molecules with multiple potential leaving groups, competition can arise. Studies on nitrobenzenes containing both halogen atoms and a difluoromethoxy group have shown that the reaction conditions can determine which group is substituted. nuph.edu.ua For example, the reaction of 4-nitrodifluoromethoxybenzene with aqueous ammonia (B1221849) leads to the substitution of the difluoromethoxy group to form para-nitroaniline. nuph.edu.ua This highlights that substituent effects are nuanced and depend on a combination of electronic factors and reaction conditions.

Precursor-Based Synthesis and Derivatization

The synthesis of this compound is not a single-step reaction but rather the culmination of a synthetic sequence that relies on the creation and subsequent transformation of a key precursor, typically a substituted nitrobenzene.

The common strategy for obtaining the target aniline involves the chemical manipulation of more readily available starting materials. The two primary precursor-based approaches are the nitration of a fluorinated anisole (B1667542) or the methoxylation of a fluorinated nitrobenzene.

Methoxylation of a Fluorinated Nitrobenzene : This approach involves introducing the methoxy (B1213986) group via a nucleophilic aromatic substitution reaction on a polyfluorinated nitrobenzene. For example, a compound like 1,2,4-trifluoro-5-nitrobenzene can be treated with sodium methoxide to yield 1,2-difluoro-4-methoxy-5-nitrobenzene.

Nitration of a Fluorinated Anisole : Alternatively, one can start with a fluorinated anisole and introduce the nitro group via electrophilic aromatic substitution. For instance, nitrating a difluoroanisole with a mixture of concentrated nitric acid and sulfuric acid would place the nitro group onto the ring, directed by the existing methoxy and fluorine substituents.

An example of a related synthesis is the preparation of 3-fluoro-4-methoxyaniline, which starts from 3,4-difluoro nitrobenzene. ambeed.com This starting material is treated with sodium methoxide in methanol to produce 3-fluoro-4-methoxy-nitrobenzene, which is then reduced to the corresponding aniline. ambeed.com

The final and crucial step in the synthesis of this compound is the reduction of the nitro group of its precursor (e.g., 1,2-difluoro-4-methoxy-5-nitrobenzene) to an amino group. This transformation is one of the most fundamental reactions in organic synthesis, and various methods have been developed to achieve it efficiently. The reduction generally proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline. rsc.orgmdpi.com

Common reduction strategies include:

Catalytic Hydrogenation : This is a widely used industrial method involving the use of hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com Common catalysts include Palladium (Pd), Platinum (Pt), and Raney Nickel (Ni). google.comrsc.orgnih.gov For example, 4-fluoro-2-methoxy-1-nitrobenzene is effectively reduced to 4-fluoro-2-methoxyaniline (B49241) using Raney Ni and H₂ gas in a methanol solvent. google.com

Chemical Reduction : Various chemical reagents can be employed for this reduction.

Metal/Acid Systems : Historically, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) were used.

Hydrazine (B178648) : Hydrated hydrazine (N₂H₄·H₂O) is an effective reducing agent, often used with a catalyst like Raney Ni or Pd/C, in a process known as transfer hydrogenation. mdpi.com

Sodium Borohydride (B1222165) : Sodium borohydride (NaBH₄) can also be used as a hydrogen source, particularly in laboratory settings for its ease of handling. nih.gov It is often used in conjunction with a catalyst to facilitate the electron transfer to the nitroaromatic compound. rsc.orgnih.gov

Photocatalytic Reduction : Modern green chemistry approaches include photocatalysis, which uses light energy to drive the reduction, often with a semiconductor catalyst like CdS modified with a noble metal such as Palladium. rsc.orgresearchgate.net

The choice of reduction method often depends on the scale of the reaction, the presence of other functional groups in the molecule that might be sensitive to the reaction conditions, and cost considerations.

| Method | Reducing Agent(s) | Catalyst | Typical Conditions | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Raney Ni | Methanol solvent, 3.0 kg H₂ pressure, 25-30°C | google.com |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd on glass wool | Aqueous solution, room temperature, ambient pressure | nih.gov |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Pd on glass wool | Aqueous solution, room temperature | nih.gov |

| Transfer Hydrogenation | Hydrated Hydrazine (N₂H₄·H₂O) | Not specified, often Pd/C or Raney Ni | Aqueous solution | mdpi.com |

| Photocatalytic Reduction | Ammonium (B1175870) Formate (AF) | Noble metal-modified CdS nanorods | Anaerobic atmosphere, ethanol (B145695) solvent | rsc.org |

Derivatization and Functionalization Strategies

The strategic derivatization of this compound is crucial for its application in medicinal chemistry and materials science. crysdotllc.comambeed.com The presence of the nucleophilic amino group, combined with the electronic effects of the fluorine and methoxy substituents, allows for a wide range of chemical modifications.

Formation of Amides, Ureas, and Carbamates

The primary amine functionality of this compound serves as a key handle for derivatization through the formation of amides, ureas, and carbamates. These functional groups are prevalent in pharmacologically active molecules.

Amide Formation: Amides are readily synthesized from this compound by reacting it with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. One-pot methodologies are particularly efficient. For instance, carboxylic acids can be activated in situ using reagents like pentafluoropyridine (B1199360) (PFP). acs.org This method generates an acyl fluoride (B91410) intermediate that subsequently reacts with the aniline to form the corresponding amide under mild conditions. acs.org The reaction is broadly applicable to both aliphatic and aromatic amines. acs.org Another approach involves using coupling agents like Deoxofluor® to facilitate the reaction between a carboxylic acid and the aniline. mdpi.com

Urea Synthesis: The synthesis of unsymmetrical ureas incorporating the 3,4-difluoro-5-methoxyphenyl moiety can be achieved through several methods. A common strategy involves the reaction of the aniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl)carbonate, BTC), to form an isocyanate intermediate in situ. nih.gov This reactive isocyanate is then trapped with a second, different amine to yield the unsymmetrical diaryl urea. nih.govorganic-chemistry.org Alternatively, isocyanates generated from other starting materials can be reacted with this compound. For radiolabeling applications, [¹¹C]carbonyl difluoride has been used to react with anilines to produce [¹¹C]ureas for positron emission tomography (PET). nih.gov

Carbamate (B1207046) Synthesis: Carbamates can be prepared by reacting this compound with chloroformates or by trapping an in situ generated isocyanate with an alcohol. organic-chemistry.org A one-pot reaction using carbonyl diimidazole in water provides a general and environmentally friendly method for carbamate formation from amines and alcohols. organic-chemistry.org Another versatile method is the three-component coupling of an amine, carbon dioxide, and a halide, which proceeds under mild conditions. organic-chemistry.org

| Derivative Type | General Reaction | Reagents & Conditions | Reference |

|---|---|---|---|

| Amide | R-COOH + H₂N-Ar → R-CONH-Ar | 1. Pentafluoropyridine (PFP), Et₃N, MeCN 2. This compound, room temp. | acs.org |

| Urea (Unsymmetrical) | 1. Ar-NH₂ + BTC → Ar-NCO 2. Ar-NCO + Ar'-NH₂ → Ar-NH-CO-NH-Ar' | 1. Triphosgene (BTC), Et₃N, CH₂Cl₂ 2. Second amine (R-NH₂) | nih.gov |

| Carbamate | Ar-NH₂ + R-OH + CO₂ source → Ar-NH-COOR | Carbonyl diimidazole, water; or CO₂, halide, Cs₂CO₃ | organic-chemistry.orgorganic-chemistry.org |

Cyclization Reactions for Heterocyclic Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of complex heterocyclic structures, which form the core of many pharmaceutical agents.

One prominent strategy involves a tandem Buchwald-Hartwig amination followed by an acid-catalyzed cyclization to produce fluorinated acridines. thieme-connect.com In a model reaction, an appropriately substituted fluorinated aldehyde reacts with an aniline in the presence of a palladium catalyst. The resulting intermediate undergoes intramolecular cyclization, often promoted by a strong acid like trifluoroacetic acid (TFA), to yield the acridine (B1665455) core. thieme-connect.com

Another powerful technique is the photoredox-catalyzed intramolecular cyclization. For example, N-benzylacrylamides derived from methoxyanilines can undergo a tandem difluoromethylation and dearomatizing spirocyclization to create spiro[4.5]deca-6,9-diene-3,8-diones. acs.org This type of reaction highlights the potential for creating complex, three-dimensional structures from aniline precursors. Anionic cyclization pathways, analogous to the Fischer indole (B1671886) synthesis, can also be employed to synthesize substituted pyridines from N,N'-bisalkylidene hydrazines derived from anilines. nih.gov

| Target Heterocycle | Reaction Type | Key Reagents & Conditions | Reference |

|---|---|---|---|

| Fluorinated Acridines | Buchwald-Hartwig Amination / Cyclization | Pd₂(dba)₃/dppf, t-BuONa; then TFA | thieme-connect.com |

| Spirocyclic Dienones | Photoredox-Catalyzed Spirocyclization | Visible light, photoredox catalyst (e.g., Ru(bpy)₃²⁺), HCF₂SO₂Cl | acs.org |

| Substituted Pyridines | Anionic Cyclization | Formation of diazaheptatrienyl anion with KO-t-Bu, then thermal cyclization | nih.gov |

Halogenation and Nitration Studies

Electrophilic aromatic substitution on the this compound ring allows for the introduction of additional functional groups, such as halogens or a nitro group, which can serve as handles for further diversification or to modulate the electronic properties of the molecule.

The regiochemical outcome of these substitutions is governed by the directing effects of the existing substituents. The amino and methoxy groups are strong activating, ortho-para directors, while the fluorine atoms are deactivating but also ortho-para directing. The position of electrophilic attack is a result of the interplay between these electronic effects and steric hindrance. The most probable sites for substitution are the C2 and C6 positions, which are ortho and para to the powerful activating groups.

Halogenation: Direct halogenation, such as bromination or iodination, can be achieved using standard electrophilic halogenating agents. For iodination, the choice of solvent can remarkably switch the regioselectivity when using N-Iodosuccinimide (NIS). sorbonne-universite.fr In polar solvents like DMSO, para-iodination relative to the strongest activating group is typically favored. sorbonne-universite.fr In contrast, using less polar solvents such as benzene (B151609) in the presence of acetic acid can dramatically increase the yield of the ortho-isomer. sorbonne-universite.fr For this compound, this allows for targeted iodination at either the C2 (ortho to amine) or C6 (para to amine) position.

Nitration: The nitration of substituted anilines can be challenging due to the potential for oxidation of the sensitive amino group by the strong nitrating agents (e.g., nitric acid/sulfuric acid). acs.org A common and effective strategy to circumvent this issue is to first protect the amine as an acetamide. acs.orggoogle.com The acetylation moderates the activating effect of the amine and prevents oxidation. The subsequent nitration of the N-acetylated derivative proceeds with high regioselectivity, directing the nitro group to the position activated by the remaining substituents (typically ortho to the methoxy group and para to the acetamido group, i.e., the C6 position). The protecting acetyl group can then be readily removed by acid or base hydrolysis to regenerate the aniline. google.com This approach has been successfully applied to the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for the drug osimertinib. acs.orggoogle.com

| Reaction | Reagents & Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Iodination (ortho-selective) | N-Iodosuccinimide (NIS), Acetic Acid, Benzene | 2-Iodo-3,4-difluoro-5-methoxyaniline | sorbonne-universite.fr |

| Iodination (para-selective) | N-Iodosuccinimide (NIS), DMSO | 6-Iodo-3,4-difluoro-5-methoxyaniline | sorbonne-universite.fr |

| Nitration (via protection) | 1. Acetic anhydride (B1165640) (protection) 2. HNO₃/H₂SO₄ 3. HCl, heat (deprotection) | 6-Nitro-3,4-difluoro-5-methoxyaniline | acs.orggoogle.com |

Synthesis and Manufacturing Processes

Common Laboratory-Scale Synthesis Routes

While specific, detailed laboratory procedures for the synthesis of this compound are not extensively published in readily accessible literature, general strategies for synthesizing substituted anilines can be inferred. A common approach involves the nitration of a suitably substituted benzene (B151609) derivative, followed by the reduction of the nitro group to an amine.

For instance, a plausible route could start with a difluoromethoxybenzene precursor. This precursor would undergo nitration to introduce a nitro group onto the ring. The final step would be the reduction of the nitro group to the desired aniline (B41778), a transformation commonly achieved using reagents like tin(II) chloride or catalytic hydrogenation. atamanchemicals.comredalyc.org

A patent for a related compound, 4-(chlorodifluoro-methoxy)aniline, describes a synthesis starting from trichloromethoxybenzene, which is first fluorinated, then nitrated, and finally reduced to the aniline. google.com This suggests a similar strategic approach could be employed for this compound.

Potential Industrial-Scale Production and Challenges

Scaling up the synthesis of a fine chemical like this compound from the laboratory to an industrial scale presents several challenges. These can include the cost and availability of starting materials, the need for specialized equipment to handle potentially hazardous reagents (such as those used in fluorination reactions), and the optimization of reaction conditions to maximize yield and purity while ensuring safety and minimizing waste. Each step of the synthesis would need to be rigorously evaluated and optimized for large-scale production.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the geometric and electronic structure of molecules like 3,4-Difluoro-5-methoxyaniline. These methods model the behavior of electrons and nuclei, allowing for the prediction of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. ambeed.com It is particularly effective for aniline (B41778) and its derivatives, providing a balance between accuracy and computational cost. google.com DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and calculate vibrational frequencies. google.com For instance, studies on substituted anilines have successfully used DFT to analyze their structural parameters and predict their spectroscopic behavior. google.com In a computational study of 2,6-Difluoro-4-methoxyaniline, DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine the electron density at various positions on the molecule, which is crucial for predicting its reactivity in chemical reactions like Suzuki-Miyaura couplings.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. While it is generally less accurate than DFT for many applications because it does not account for electron correlation, it remains a valuable tool for providing qualitative insights into molecular structures. In studies of aniline derivatives, HF methods have been used in conjunction with DFT to provide a more complete picture of their electronic properties. google.com For example, in the analysis of 3,4,5-trimethoxyaniline, both HF and DFT methods were used to compute structural properties and vibrational frequencies, with the results being compared to experimental data. google.com

The choice of basis set is a critical aspect of quantum chemical calculations, as it can significantly impact the accuracy of the results. A basis set is a set of functions used to create the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) Pople-style basis set, include more functions and can provide more accurate results, but at a higher computational cost. This basis set was utilized in the DFT calculations of 3,4-difluoroaniline (B56902) to ensure a high level of theoretical accuracy. The convergence of the calculations must also be carefully monitored to ensure that the final results are reliable and represent a true minimum on the potential energy surface.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3,4-difluoroaniline | DFT/B3LYP/6-311++G(d,p) | -5.43 | -0.54 | 4.89 |

| 3,5-Difluoroaniline | DFT/B3LYP/6-311++G(d,p) | -5.38 | -0.51 | 4.87 |

The data in this table is based on computational studies of similar compounds and is intended for comparative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In a study of 3,4-difluoroaniline, the MEP map revealed that the most negative region was located over the amino group, indicating it as the primary site for electrophilic interaction. For this compound, it is expected that the amino and methoxy (B1213986) groups would also represent regions of significant negative electrostatic potential.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm structural and electronic properties. For substituted anilines like this compound, methods such as DFT are commonly used to achieve a detailed understanding of their spectral characteristics. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculations are performed on the molecule's optimized geometry.

For analogous compounds such as 3-methoxyaniline and other substituted anilines, studies have shown that GIAO-DFT calculations can reproduce experimental chemical shifts with a high degree of accuracy. researchgate.netmdpi.com The predicted shifts for this compound would be influenced by the electronic effects of the fluoro, methoxy, and amino substituents on the electron density of the aromatic ring. The strongly electronegative fluorine atoms are expected to cause significant deshielding, particularly on adjacent carbon and hydrogen atoms, resulting in higher ppm values.

Below is a table of representative predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational methods applied to similar structures.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (on C2) | 6.3 - 6.5 | C1 (C-N) | 140 - 142 |

| H (on C6) | 6.1 - 6.3 | C2 | 98 - 100 |

| H (in NH₂) | 3.8 - 4.2 | C3 (C-F) | 152 - 155 (JC-F) |

| H (in OCH₃) | 3.8 - 3.9 | C4 (C-F) | 148 - 151 (JC-F) |

| C5 (C-O) | 155 - 158 | ||

| C6 | 95 - 97 | ||

| C (in OCH₃) | 56 - 58 |

Vibrational Spectra (FT-IR, FT-Raman) Simulations

The simulation of vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is a cornerstone of computational analysis. These simulations are typically performed using DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) to calculate harmonic vibrational frequencies. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and improve agreement with experimental data. researchgate.net

For related aniline derivatives, computational studies have successfully assigned vibrational modes by analyzing the potential energy distribution (PED). researchgate.net Key vibrational modes for this compound would include N-H stretching of the amino group, C-F stretching, C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations. The simulated spectra provide a detailed map of the molecule's vibrational landscape, aiding in the interpretation of experimental results. rsc.org

A table of representative predicted vibrational frequencies for key functional groups is provided below.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | ~3500 |

| N-H Symmetric Stretch | ~3400 | ~3400 |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| CH₃ Asymmetric Stretch | ~2980 | ~2980 |

| NH₂ Scissoring | 1610 - 1630 | 1610 - 1630 |

| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 |

| C-F Stretch | 1100 - 1250 | 1100 - 1250 |

| C-O-C Asymmetric Stretch | 1200 - 1275 | 1200 - 1275 |

UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra and analyzing the underlying electronic transitions. nih.gov These calculations predict the maximum absorption wavelengths (λmax) and the oscillator strengths, which correspond to the intensity of the absorption bands. faccts.de The analysis also identifies the molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition.

For substituted anilines, the UV-Vis spectrum is characterized by π→π* transitions within the benzene (B151609) ring. nih.gov The positions of the absorption bands are sensitive to the substituents. The electron-donating amino and methoxy groups and the electron-withdrawing fluorine atoms in this compound would collectively influence the HOMO-LUMO energy gap and thus the absorption wavelengths. TD-DFT calculations on similar molecules have shown good correlation with experimental spectra, allowing for a detailed interpretation of the electronic structure. nih.govmdpi.com

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|

| ~295 | ~0.05 | HOMO → LUMO (π→π) |

| ~240 | ~0.12 | HOMO-1 → LUMO (π→π) |

Thermodynamic and Kinetic Studies

Computational methods are invaluable for exploring the thermodynamic stability and kinetic reactivity of molecules. These studies provide insight into reaction mechanisms and conformational preferences that are difficult to probe experimentally.

Reaction Pathway Energetics and Transition State Analysis

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. nih.gov This involves locating the geometries and energies of reactants, products, intermediates, and, crucially, transition states. By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a reaction can be predicted. mdpi.comacs.org

For a reaction involving this compound, such as an N-arylation or electrophilic aromatic substitution, computational studies could elucidate the detailed mechanism. mdpi.combeilstein-journals.org For instance, in an Ullmann-type coupling reaction, DFT calculations can identify the rate-limiting step, often found to be the initial haloarene activation, and analyze how substituents on the aniline ring affect the activation barrier. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactant and product on the reaction pathway. nih.gov

Conformational Analysis and Stability

Molecules with rotatable bonds, like the C-N and C-O bonds in this compound, can exist in multiple conformations. Computational conformational analysis aims to identify the different stable conformers and determine their relative energies to find the global minimum energy structure. researchgate.net This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. tandfonline.com

| Conformer Description (Rotation around C-O bond) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|

| Methyl group anti to C4 | 0.00 | Most Stable |

| Methyl group syn to C4 | 1.5 - 2.5 | Less Stable |

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

As a Building Block for Bioactive Molecules

3,4-Difluoro-5-methoxyaniline serves as a versatile starting material for the synthesis of complex bioactive molecules. The presence of the aniline (B41778) functional group allows for a variety of chemical transformations, making it a valuable component in the construction of diverse chemical scaffolds.

While direct evidence for the use of this compound in the synthesis of azolopyrazine compounds for infectious diseases is not extensively documented in publicly available literature, the general synthetic routes to azolopyrazines often involve the condensation of substituted anilines with other heterocyclic precursors. The structural motifs of this compound make it a plausible candidate for the synthesis of novel azolopyrazine derivatives with potential applications in treating infectious diseases. Pyrazine derivatives, in general, are recognized for their diverse pharmacological activities.

Substituted anilines are crucial components in the design of kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), which are key regulators of angiogenesis, a process critical for tumor growth and metastasis. Patents have been filed for compounds that inhibit the KDR/FLK-1 receptor (VEGFR-2), which are designed to treat disorders related to vasculogenesis and angiogenesis, such as cancer. These patents often describe the use of various substituted anilines as key intermediates in the synthesis of these inhibitors. colorado.edu The structural features of this compound, with its specific fluorine and methoxy (B1213986) substitutions, make it a valuable precursor for creating potent and selective VEGFR inhibitors.

Drug discovery often relies on the screening of large and diverse compound libraries to identify new lead structures. stanford.eduku.edu These libraries are constructed using a variety of chemical building blocks that possess "drug-like" properties, such as those defined by Lipinski's "Rule of Five". ku.edunih.gov this compound, with its molecular weight, hydrogen bond donor and acceptor count, and lipophilicity falling within the desirable range for lead-like compounds, is an ideal candidate for inclusion in such libraries. nih.gov Its functional groups allow for diverse chemical modifications, enabling the generation of a wide array of derivatives for high-throughput screening. mdpi.comnih.gov

| Property | Value | Drug-Likeness Criteria (Lipinski's Rule of Five) |

| Molecular Weight | 159.13 g/mol | < 500 g/mol |

| Hydrogen Bond Donors | 1 (amine group) | ≤ 5 |

| Hydrogen Bond Acceptors | 3 (2x fluorine, 1x oxygen) | ≤ 10 |

| LogP (calculated) | ~1.8 | ≤ 5 |

Development of Novel Pharmaceutical Intermediates

Beyond its direct incorporation into bioactive molecules, this compound is a precursor for the synthesis of more complex pharmaceutical intermediates.

The development of new anti-tumor agents is a major focus of pharmaceutical research. Substituted anilines are frequently used as starting materials in the synthesis of various classes of anticancer compounds. For instance, the trimethoxyphenyl moiety, which shares electronic similarities with the substitution pattern of this compound, is a key pharmacophore in a number of microtubule-targeting agents and kinase inhibitors. Research has shown that derivatives of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines exhibit antiproliferative activity. The unique electronic properties conferred by the fluorine and methoxy groups on the aniline ring can influence the binding affinity and selectivity of the final drug candidate for its biological target.

The search for new and improved anti-inflammatory drugs is ongoing. The structural framework of this compound can be utilized to create novel anti-inflammatory agents. For example, studies have shown that quinazolinone derivatives synthesized from fluorinated aminobenzoates exhibit significant anti-inflammatory activity. Furthermore, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with molecules containing a 3,4,5-trimethoxybenzyl moiety has been shown to enhance their anti-inflammatory properties. This suggests that the substitution pattern present in this compound could be a valuable scaffold for the development of new anti-inflammatory compounds.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, the fluorine and methoxy substituents are key modulators of their pharmacological profiles.

The introduction of fluorine into drug candidates can significantly alter their physicochemical properties, such as lipophilicity, acidity, and metabolic stability. The presence of two fluorine atoms on the aniline ring of this compound derivatives can have several notable effects:

Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH. This can impact the strength of interactions with target proteins, such as hydrogen bonding.

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency of the drug molecule.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug. In the context of aniline derivatives, this can prevent unwanted oxidative metabolism of the aromatic ring.

Table 1: Impact of Fluorine Substitution on Physicochemical and Biological Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| pKa of Aniline | Decreased | Strong electron-withdrawing inductive effect of fluorine atoms reduces the basicity of the aniline nitrogen. |

| Lipophilicity | Increased (context-dependent) | Fluorine is lipophilic, but the overall effect on molecular lipophilicity depends on the surrounding chemical environment. |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with amino acid residues in the target protein's active site. |

| Metabolic Stability | Generally increased | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, thus blocking potential sites of metabolism. |

The methoxy group (-OCH3) at the 5-position of the aniline ring also plays a crucial role in defining the biological activity of its derivatives. Its influence can be multifaceted:

Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that fits optimally into the target's binding pocket.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which can influence the electron density of the aromatic ring and affect its interactions with the biological target.

Table 2: Contribution of Methoxy Group to Ligand-Receptor Interactions

| Interaction Type | Description | Potential Impact on Biological Activity |

|---|---|---|

| Hydrogen Bonding | The oxygen atom of the methoxy group can accept a hydrogen bond from amino acid residues like serine, threonine, or asparagine. | Increased binding affinity and selectivity for the target receptor. |

| Steric Interactions | The methyl group can engage in van der Waals interactions with hydrophobic pockets in the receptor. | Can either enhance binding through favorable hydrophobic contacts or cause steric hindrance, depending on the topology of the binding site. |

| Conformational Rigidity | The presence of the methoxy group can restrict the rotation of the phenyl ring, favoring a specific, biologically active conformation. | Increased potency due to a lower entropic penalty upon binding. |

Metabolic Pathways and Biotransformation

The biotransformation of drug molecules is a critical determinant of their pharmacokinetic profile and duration of action. For derivatives of this compound, metabolism is expected to be influenced by the interplay of the fluoro and methoxy substituents.

The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, catalyze a variety of oxidative reactions. The metabolic fate of anilines often involves hydroxylation of the aromatic ring or N-oxidation of the amino group.

For compounds containing the 3,4-difluoro-5-methoxyphenyl moiety, several metabolic pathways can be anticipated:

O-Demethylation: The methoxy group is a common site for metabolic attack. CYP enzymes can catalyze the removal of the methyl group, leading to the formation of a phenolic metabolite. This process, known as O-demethylation, generally increases the polarity of the molecule, facilitating its excretion.

Hydroxylation: While the fluorine atoms can block hydroxylation at the 3- and 4-positions, other positions on the aromatic ring may still be susceptible to oxidative attack by CYP enzymes, leading to the formation of hydroxylated metabolites.

Conjugation: The primary amino group and any newly formed hydroxyl groups can undergo phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to further increase water solubility and promote elimination from the body.

The presence of the difluoro substitution pattern is expected to significantly influence these pathways. The strong C-F bonds are generally resistant to metabolic cleavage, which can prevent the formation of potentially reactive quinone-imine intermediates that are sometimes associated with the metabolism of other aniline derivatives. This can contribute to a more favorable safety profile for drug candidates incorporating the this compound scaffold.

Table 3: Predicted Metabolic Pathways for Derivatives of this compound

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Consequence |

|---|---|---|---|

| O-Demethylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Phenolic derivative | Increased polarity, potential for subsequent conjugation. |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP2C9) | Hydroxylated aniline derivative | Increased polarity, potential for subsequent conjugation. |

| N-Acetylation | N-acetyltransferases (NATs) | N-acetylated derivative | Can alter pharmacological activity and solubility. |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of the parent or a phase I metabolite | Greatly increased water solubility, facilitated renal or biliary excretion. |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate of a phenolic metabolite | Increased water solubility, facilitated excretion. |

Advanced Materials Science Applications

Polymer Chemistry and Material Science

The synthesis of novel polymers through the polymerization of functionalized aniline (B41778) monomers is a vibrant field of study, aiming to develop materials with tailored properties for specific applications. The substituents on the aniline ring play a crucial role in determining the characteristics of the final polymer.

Monomer in Polymer Synthesis

The polymerization of aniline and its derivatives is a well-established field, with various chemical and electrochemical methods employed for synthesis. The oxidative polymerization of anilines typically proceeds to form a conducting polymer with a range of technological applications nih.gov. The specific reaction conditions, such as the oxidant used and the reaction medium, can significantly impact the final polymer structure and properties mdpi.com. For instance, interfacial polymerization has been utilized to synthesize uniform polyaniline nanofibers mdpi.comresearchgate.net.

Incorporation into Functional Polymers

The incorporation of 3,4-Difluoro-5-methoxyaniline units into a polymer backbone is anticipated to impart specific functionalities. Fluorinated polymers are known for their remarkable properties, including high thermal stability, chemical resistance, and unique electronic characteristics . The presence of C-F bonds in the polymer backbone can lead to improved thermal stability compared to non-fluorinated analogues .

Furthermore, the introduction of fluorine atoms can enhance the solubility of polyaniline derivatives in common organic solvents, which is a significant advantage for processability and device fabrication . The methoxy (B1213986) group is also known to improve the solubility of polymers. The combined effect of both fluoro and methoxy groups in this compound could lead to polymers with excellent solubility profiles, facilitating their use in various applications.

The electronic properties of the resulting polymer would also be significantly influenced by the substituents. The electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group would modulate the electronic structure of the polymer chain. This could lead to materials with tailored band gaps and conductivity levels, making them suitable for a range of electronic applications.

Below is a hypothetical data table illustrating the potential property enhancements of a polyaniline derivative synthesized from this compound (PFMA) compared to unsubstituted polyaniline (PANI), based on general trends observed in fluorinated and methoxy-substituted polyanilines.

| Property | Polyaniline (PANI) | Poly(this compound) (PFMA) - Hypothetical | Rationale for Hypothetical Improvement |

| Thermal Stability (Td5%) | ~350 °C | > 400 °C | Presence of strong C-F bonds enhances thermal stability. |

| Solubility in NMP | Poor | Good | Combined effect of fluoro and methoxy groups improves solubility. |

| Electrical Conductivity (doped) | 1-10 S/cm | 0.1-5 S/cm | The interplay of electron-withdrawing and -donating groups can modulate conductivity. |

| Processability | Difficult | Enhanced | Improved solubility facilitates solution-based processing techniques. |

Applications in Organic Electronics and Photonics (e.g., OLEDs)

The unique electronic properties expected from polymers derived from this compound make them promising candidates for applications in organic electronics and photonics, particularly in organic light-emitting diodes (OLEDs).

Organic semiconductors are a cornerstone of modern flexible and printed electronics lcpo.fr. The performance of these devices is heavily dependent on the molecular structure and electronic properties of the organic materials used. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a polymer is crucial for efficient charge injection and transport in devices like OLEDs.

The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline monomer unit would allow for fine-tuning of the electronic properties of the resulting polymer. The fluorine atoms would be expected to lower both the HOMO and LUMO energy levels, which can be beneficial for improving the stability of the material against oxidation and for matching the energy levels with other materials in a device stack. The methoxy group, being electron-donating, would tend to raise the HOMO level, providing a tool to precisely engineer the band gap.

In the context of OLEDs, materials with high thermal stability and well-defined amorphous morphologies are desirable to ensure long device lifetimes and uniform film formation. As previously discussed, the incorporation of fluorine is known to enhance thermal stability . Furthermore, the non-planar structure that can arise from the substitution pattern on the aniline ring may inhibit crystallization and promote the formation of stable amorphous films, which is advantageous for OLED applications.

While there is no direct literature on the use of this compound in OLEDs, the design principles for hole-transporting and emissive materials often involve the use of aromatic amines with various substituents to control their electronic and morphological properties nih.govresearchgate.net. The difluoro and methoxy substitution pattern on an aniline core represents a rational design strategy for developing novel materials for organic electronics.

Below is an illustrative data table comparing the hypothetical electronic properties of a polymer derived from this compound (PFMA) with a standard hole-transporting material, TPD, used in OLEDs.

| Property | TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) | Poly(this compound) (PFMA) - Hypothetical | Potential Advantage of PFMA |

| HOMO Level | -5.5 eV | -5.3 to -5.7 eV | Tunable energy levels for better matching with other device layers. |

| LUMO Level | -2.4 eV | -2.2 to -2.6 eV | Tunable energy levels for controlling charge injection barriers. |

| Glass Transition Temperature (Tg) | ~62 °C | > 150 °C | Improved morphological stability and device lifetime. |

| Film-Forming Ability | Good (by vacuum deposition) | Potentially good (by solution processing) | Amenable to low-cost, large-area solution-based fabrication methods. |

Future Directions and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly moving towards more environmentally friendly processes, a shift driven by both regulatory pressure and a growing awareness of environmental impact. beilstein-journals.org The synthesis of complex molecules like 3,4-Difluoro-5-methoxyaniline is a prime target for the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use safer reagents. beilstein-journals.orgresearchgate.net

Future research will likely focus on developing novel synthetic pathways that adhere to these principles. Traditional methods for producing substituted anilines can be energy-intensive and often generate significant chemical waste. specchemonline.com Emerging green approaches that could be adapted for the synthesis of this compound include:

Electrocatalytic Reduction: Researchers have demonstrated that anilines can be created from nitrobenzenes at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com This method avoids the high temperatures, high pressures, and precious metal catalysts often used in traditional hydrogenation, thereby reducing energy intensity and by-products. specchemonline.com Applying this electrocatalytic approach to a precursor like 1,2-Difluoro-3-methoxy-5-nitrobenzene could offer a much greener route to the target aniline (B41778).

Novel Starting Materials: Innovative methods are being developed to generate substituted anilines from alternative precursors. One such method uses isatoic anhydride-8-amide to produce a range of anilines efficiently at room temperature. nih.gov Another approach generates substituted anilines from benzyl (B1604629) azides. chemrxiv.orgchemrxiv.org These strategies are often inexpensive, fast, and scalable, representing promising avenues for sustainable production. nih.govchemrxiv.orgchemrxiv.org

Greener Reagents and Solvents: A core tenet of green chemistry is the replacement of hazardous reagents and solvents. researchgate.netunibo.it For instance, in the synthesis of related compounds, traditional bromination has been replaced with a ceric ammonium (B1175870) nitrate–KBr combination in an ethanol-water medium, and acetic anhydride (B1165640) has been substituted with zinc dust and acetic acid. acs.org Future work on this compound will likely involve similar efforts to replace harsh fluorinating agents or toxic solvents with more benign alternatives.

The overarching goal is to redesign the synthesis process from the ground up, considering safety, pollution prevention, and energy optimization as primary objectives. beilstein-journals.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Electrocatalysis | Reduction of 1,2-Difluoro-3-methoxy-5-nitrobenzene | Room temperature/pressure, avoids precious metal catalysts, scalable. specchemonline.com |

| Alternative Precursors | Synthesis from novel starting materials like isatoic anhydrides or benzyl azides. nih.govchemrxiv.org | Fast, efficient, inexpensive, scalable. nih.govchemrxiv.org |

| Benign Reagents | Replacement of hazardous solvents and reagents with safer alternatives. acs.org | Reduced toxicity, less environmental impact, improved safety. researchgate.net |

Exploration of Novel Reactivity and Catalysis

Beyond its synthesis, the future of this compound research lies in uncovering new chemical reactions and catalytic systems that can leverage its unique electronic and structural properties. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy (B1213986) group on the aniline ring creates a distinct reactivity profile that is ripe for exploration.

Emerging research areas include:

Catalyst-Free Fluorination: While this compound is already fluorinated, its derivatives may undergo further selective fluorination. Research into catalyst-free methods, potentially using reagents like Selectfluor®, could provide new pathways to poly-fluorinated structures. researchgate.net Understanding how the existing substituents direct further functionalization is a key area of study.

Phyto-Mediated Catalysis: A novel area of catalysis involves using plant-derived extracts to create nanoparticles that act as efficient catalysts. For example, a nano-catalyst of ZnFe2O4 synthesized using Boswellia carterii extract has shown high selectivity in the oxidation of vanillyl alcohol to vanillin. mdpi.com Exploring the use of such green, phyto-mediated catalysts for transformations involving this compound could lead to highly selective and sustainable reaction pathways. mdpi.com These catalysts are often robust, stable, and easily recyclable. mdpi.com

Flow Chemistry and Microreactors: Continuous flow chemistry, utilizing microreactor technology, offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org This technology allows for precise control over reaction conditions and can enable the use of highly reactive or unstable intermediates that are difficult to handle in traditional batch processes. beilstein-journals.org Applying flow chemistry to reactions involving this compound could unlock new synthetic possibilities and improve the efficiency of existing ones.

The development of new catalytic systems, particularly those that are heterogeneous and easily recoverable, is a crucial goal. beilstein-journals.org Such systems would not only enhance the chemical utility of this compound but also align with the principles of green chemistry by facilitating catalyst reuse and minimizing waste. beilstein-journals.org

Integration with Artificial Intelligence and Machine Learning in Drug Design

The pharmaceutical industry is undergoing a revolution driven by artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools are dramatically accelerating the process of drug discovery and development, from target identification to lead optimization. nih.govnih.gov For a building block like this compound, AI and ML offer powerful new ways to explore its potential in medicinal chemistry.

Future applications in this domain include:

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired pharmacological properties. youtube.commdpi.com By providing the this compound scaffold as a starting point, these algorithms can generate vast libraries of virtual compounds. ML models can then predict their bioactivity, toxicity, and pharmacokinetic properties (ADMET). mdpi.com This allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.gov

Predictive Toxicology: A significant cause of failure in drug development is unforeseen toxicity. AI can analyze a molecule's structure, like those derived from this compound, and predict its potential for harmful side effects before it is even synthesized. youtube.com This "in silico" safety assessment is a critical tool for de-risking the drug discovery pipeline.

Reaction Prediction and Synthesis Planning: ML models are being trained to predict the outcomes of chemical reactions and even devise complete synthetic routes. scitechdaily.com Innovators at Purdue University have developed a framework that combines synthetic experiments with machine learning to interpret reaction outcomes and identify chemical patterns. scitechdaily.com Such tools could help chemists efficiently determine the best way to incorporate the this compound core into a larger, more complex target molecule, optimizing reaction conditions and improving yields.

The integration of AI is transforming drug discovery from a process of trial and error to one of intelligent design. nih.gov By leveraging these technologies, the full therapeutic potential of scaffolds like this compound can be explored with unprecedented speed and efficiency. mdpi.com

| AI/ML Application | Function | Impact on Research with this compound |

| Generative AI | Designs novel molecular structures based on a core scaffold. youtube.commdpi.com | Rapidly creates large virtual libraries of potential drug candidates. |

| Predictive Modeling | Forecasts properties like bioactivity, toxicity, and ADMET. mdpi.comnih.gov | Prioritizes high-potential compounds for synthesis and testing. nih.gov |

| Synthesis Planning | Predicts reaction outcomes and designs optimal synthetic pathways. scitechdaily.com | Augments chemists' ability to efficiently create complex target molecules. scitechdaily.com |

Development of New Analytical Methodologies for Characterization

As the synthesis and application of fluorinated compounds like this compound become more sophisticated, the analytical methods used to characterize them and their downstream products must also evolve. The unique properties of the fluorine atom present both challenges and opportunities for analytical chemists.

Emerging research in this area is focused on:

Advanced NMR Techniques: 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and quantifying fluorinated species. nih.gov Its high sensitivity and the 100% natural abundance of the 19F isotope allow for clear detection without background signals from solvents. nih.gov Future research will likely involve using combined 19F-NMR, chromatography, and mass spectrometry approaches to track the fate of the difluoro-methoxyphenyl moiety during complex reactions, helping to identify byproducts and elucidate reaction mechanisms. nih.gov

Elemental Fluorine Detection: A significant challenge in analytical chemistry has been the direct detection of elemental fluorine. perkinelmer.com New developments in Inductively Coupled Plasma Mass Spectrometry (ICP-MS) operating in negative ion mode are showing promise for revolutionizing the detection of fluorine-containing compounds. perkinelmer.com This would allow for a compound-independent method of quantifying total organic fluorine, which is crucial for mass balance studies in drug metabolism and for environmental monitoring. perkinelmer.com

Combustion Ion Chromatography (CIC): For analyzing complex samples, combustion ion chromatography (CIC) is emerging as a reliable method for determining the total organic fluorine content. tudelft.nl In this technique, the sample is combusted, converting all organic fluorine into hydrogen fluoride (B91410) (HF), which is then trapped and analyzed via ion chromatography. tudelft.nl This provides a total measure of all fluorinated organic compounds present, which is valuable for environmental and safety assessments.

The development of more robust and sensitive analytical techniques is essential for both quality control in synthesis and for understanding the behavior of fluorinated molecules in biological and environmental systems. perkinelmer.com

Q & A

Q. What are the optimal synthetic routes for 3,4-Difluoro-5-methoxyaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or catalytic fluorination. For NAS, prioritize substrates like 3,4-dichloro-5-methoxyaniline, reacting with KF or CsF in polar aprotic solvents (e.g., DMF) at 120–150°C under inert atmosphere. Optimization should focus on:

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare H and F spectra with reference data (e.g., NIST Chemistry WebBook for fluorinated analogs) to confirm substitution patterns .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity. Calibrate against a certified standard.

- Elemental Analysis : Verify C, H, N, F content within ±0.3% of theoretical values .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound’s primary degradation pathways include oxidation (amine group) and hydrolysis (methoxy group). Mitigate risks via:

- Storage : Argon-purged amber vials at –20°C.

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.

- Compatibility : Avoid polypropylene containers; fluorinated amines may leach plasticizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., mp 81–84°C vs. broader ranges in literature) often arise from polymorphic forms or impurities. To address:

Q. What strategies improve regioselectivity in functionalizing this compound for complex heterocycles?

- Methodological Answer : Leverage steric and electronic effects of substituents:

- Electrophilic Aromatic Substitution : Use directing groups (e.g., –OMe) to favor para/ortho positions.

- Cross-Coupling : Suzuki-Miyaura reactions require careful Pd catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand) to avoid defluorination.

- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent side reactions during fluorination .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA software) to:

Q. What analytical approaches differentiate isomeric byproducts in this compound synthesis?

- Methodological Answer : Isomeric impurities (e.g., 2,3-difluoro vs. 3,4-difluoro) require advanced separation:

- GC-MS with Chiral Columns : Resolve enantiomers using β-cyclodextrin phases.

- 2D NMR (COSY, NOESY) : Identify spatial proximity of fluorine and methoxy groups.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting spectroscopic data for fluorinated aniline derivatives?

- Methodological Answer : Conflicts in F NMR shifts may stem from solvent polarity or pH effects. Standardize protocols:

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to identify critical process parameters (CPPs). Monitor:

- Reaction time, temperature, and catalyst loading.

- Purity distributions across 5+ batches.

Use control charts (e.g., Shewhart) to establish acceptable variability thresholds .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer :

The compound’s amine group poses toxicity risks. Implement: - Engineering Controls : Closed-system reactors with scrubbers for HF mitigation.

- PPE : Nitrile gloves, fluorine-resistant aprons, and full-face respirators with acid gas cartridges.

- Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.